molecular formula C12H22O11 B056501 Maltose CAS No. 120022-04-0

Maltose

Cat. No.: B056501
CAS No.: 120022-04-0
M. Wt: 342.3 g/mol
InChI Key: GUBGYTABKSRVRQ-QUYVBRFLSA-N
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Biological Activity

Maltose, a disaccharide composed of two glucose units linked by an α(1→4) bond, plays a significant role in various biological processes. This article explores the biological activity of this compound, highlighting its enzymatic interactions, transport mechanisms, effects on cellular processes, and implications in metabolic pathways.

1. Enzymatic Interactions

This compound is primarily metabolized by enzymes that facilitate its hydrolysis and phosphorylation. Key enzymes involved in this compound metabolism include:

  • Maltase : Catalyzes the hydrolysis of this compound into two glucose molecules.
  • Maltodextrin phosphorylase (MalP) : Involved in the phosphorolytic cleavage of maltodextrins, including this compound, producing glucose-1-phosphate (Glc1P) .
  • Amylomaltase : An enzyme that can also process this compound and is crucial for starch degradation .

Table 1: Enzymatic Activity Related to this compound Metabolism

EnzymeFunctionProduct
MaltaseHydrolyzes this compoundGlucose
MalPPhosphorolytic cleavage of maltodextrinsGlucose-1-phosphate
AmylomaltaseProcesses this compound and starchGlucose and oligosaccharides

2. Transport Mechanisms

This compound transport into cells is mediated by specific transport systems. In Escherichia coli, the MalFGK2 transporter complex is essential for this compound uptake. The process involves:

  • This compound-binding protein (MBP) : Binds this compound in the periplasm and facilitates its transport across the membrane by interacting with MalFGK2.
  • ATP hydrolysis : The binding of this compound induces a conformational change in MBP, which stimulates ATP hydrolysis by MalFGK2, enabling the translocation of this compound into the cytoplasm .

Table 2: this compound Transport Mechanism

ComponentRole
This compound-binding protein (MBP)Binds this compound for transport
MalFGK2Transports this compound across the membrane
ATPProvides energy for transport

3. Effects on Cellular Processes

Recent studies have shown that high levels of intracellular this compound can lead to cell death in certain yeast strains, particularly those engineered for xylose fermentation. The accumulation of this compound induces a hypotonic-like stress response, which can be mitigated by osmolytes such as sorbitol. This suggests that excessive this compound uptake disrupts osmotic balance within cells .

Case Study 1: this compound-Induced Cell Death in Yeast

In a study involving Saccharomyces cerevisiae, researchers observed that strains lacking maltase enzymes exhibited enhanced growth inhibition when exposed to high levels of this compound. The deletion of all this compound transporters completely prevented this inhibition, indicating that this compound accumulation is detrimental to cell viability under certain conditions .

Case Study 2: Role of Maltodextrin Phosphorylase

Another study focused on Actinoplanes sp., which revealed that MalP not only acts on maltodextrins but also plays a role in glycogen metabolism. This dual functionality highlights the versatility of enzymes involved in sugar metabolism and their potential applications in biotechnology .

5. Implications for Metabolic Pathways

This compound serves as a crucial intermediate in carbohydrate metabolism. It is involved in:

  • Starch degradation : this compound is produced during starch hydrolysis and subsequently utilized by various organisms for energy production.
  • Glycogen metabolism : The ability of certain enzymes to process both glycogen and maltodextrins illustrates the interconnectedness of carbohydrate metabolic pathways.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-QUYVBRFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID901318570
Record name beta-Maltose
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Molecular Weight

342.30 g/mol
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]
Record name Maltose
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CAS No.

133-99-3, 69-79-4
Record name β-Maltose
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Record name Maltose
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Record name .BETA.-MALTOSE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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